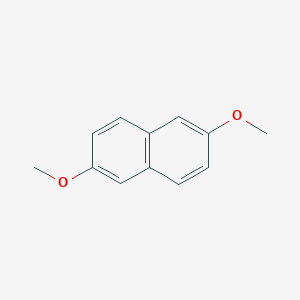

2,6-二甲氧基萘

描述

2,6-Dimethoxynaphthalene is a chemical compound with the molecular formula C12H12O2 . It has an average mass of 188.223 Da and a monoisotopic mass of 188.083725 Da .

Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dimethoxynaphthalene are not detailed in the retrieved sources, it’s known that this compound can undergo various chemical reactions .Physical And Chemical Properties Analysis

2,6-Dimethoxynaphthalene has a density of 1.1±0.1 g/cm3, a boiling point of 311.2±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 130.3±19.9 °C . The compound has a molar refractivity of 57.5±0.3 cm3 .科学研究应用

合成和纯度

2,6-二甲氧基萘是使用2,6-二羟基萘、硫酸二甲酯和氢氧化钠合成的,产率超过85%,纯度高。这种合成方法高效地生产出熔点为155-156℃的白色晶体(Dong-sheng, 2004)。

电荷转移基质

它被用作基质辅助激光解吸/电离中的基质,用于研究多金属卟啉的结构。这种应用特别适用于分析锌卟啉配合物等不稳定物种(Aiello et al., 2004)。

磺化机制

探讨了2,6-二甲氧基萘在磺化反应中的作用,突出了其中间体,如单质子氧离子阳离子和喹诺二阳离子。这项研究为磺化机制提供了见解,特别是对2,3-二甲氧基萘(Cisak, Kusztal, & Brzezińska, 2001)。

溶剂对电荷转移光谱的影响

在不同无水溶剂中测量了2,6-二甲氧基萘与各种酰胺的电荷转移跃迁能量,有助于理解有机化学中溶剂对电荷转移光谱的影响(Dupire, Mulindabyuma, Nagy, & Nagy, 1975)。

抗菌活性

通过多步过程合成的5,6-二甲氧基萘-2-羧酸,显示出对病原菌的体外抗菌活性,表明在抗菌研究中具有潜在应用价值(Göksu & Uğuz, 2005)。

电荷转移络合物

对富电子的2,7-二甲氧基萘二硫化物与四氰基喹啉二甲烷形成的电荷转移络合物进行了研究,揭示了吸收特征跨越广泛范围和低HOMO–LUMO能隙(Press, Back, & Sutherland, 2012)。

生物合成

1-羟基-3-甲基-6,8-二甲氧基萘(与2,6-二甲氧基萘相关)的合成建立了eleutherinol的分子式,有助于理解生物合成过程(Birch & Donovan, 1953)。

安全和危害

Safety data sheets recommend avoiding dust formation and breathing in mist, gas, or vapours when handling 2,6-Dimethoxynaphthalene . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, immediate medical attention is advised .

作用机制

Target of Action

It’s known that many chemical compounds interact with proteins or enzymes in the body to exert their effects .

Mode of Action

It’s known that the compound undergoes sulphonation, a process where a sulphonic acid group is added to the molecule . This process can alter the compound’s properties and interactions with other molecules.

Biochemical Pathways

The sulphonation process it undergoes suggests it may interact with metabolic pathways involving sulphur-containing compounds .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . It’s also a CYP1A2 and CYP2C19 inhibitor , which suggests it may affect the metabolism of other drugs.

Result of Action

Its sulphonation suggests it may alter the properties and functions of proteins or other molecules it interacts with .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethoxynaphthalene. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Other factors, such as temperature and the presence of other chemicals, can also affect its stability and activity.

属性

IUPAC Name |

2,6-dimethoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-13-11-5-3-10-8-12(14-2)6-4-9(10)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKDVDYNDXGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203340 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxynaphthalene | |

CAS RN |

5486-55-5 | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5486-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxynaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

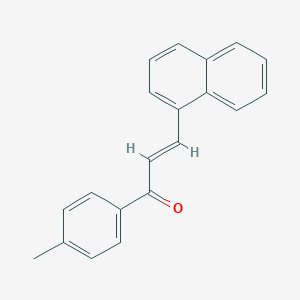

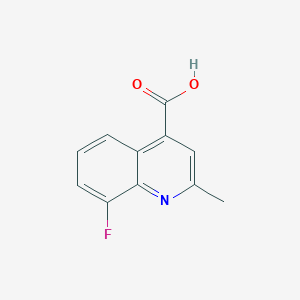

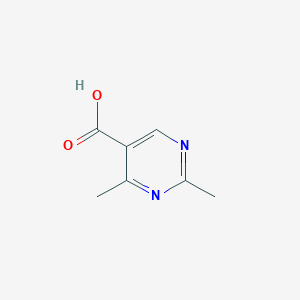

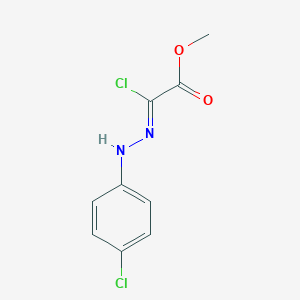

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2,6-Dimethoxynaphthalene has the molecular formula C12H12O2 and a molecular weight of 188.22 g/mol. Key spectroscopic data include characteristic peaks in the 1H NMR spectrum, specifically the -CH2-O-CO- methylene group []. Additionally, variations in the 1590 and 1380 cm-1 bands in the Raman spectrum are observed compared to unsubstituted single wall carbon nanotubes when 2,6-Dimethoxynaphthalene is covalently attached [].

A: 2,6-Dimethoxynaphthalene serves as a building block for naphthol-based macrocyclic arenes called prism[n]arenes. These macrocycles demonstrate promising guest-binding abilities, similar to their phenol-based counterparts, making them potentially valuable tools in supramolecular chemistry [].

A: 2,6-Dimethoxynaphthalene forms orange-colored 1:1 cocrystals with pyromellitic diimide []. The crystal structures reveal vertical stacks of alternating 2,6-Dimethoxynaphthalene and pyromellitic diimide molecules. This arrangement is stabilized by π-π interactions between the electron-rich 2,6-Dimethoxynaphthalene and electron-deficient pyromellitic diimide units, as well as by hydrogen bonding between adjacent stacks [].

A: 2,6-Dimethoxynaphthalene acts as an electron donor in charge-transfer complexes with various electron acceptors. For example, it forms a charge-transfer complex with single-wall carbon nanotubes functionalized with viologen units. This interaction is confirmed by optical spectroscopy and leads to the formation of a charge-separated state upon photoexcitation []. Additionally, 2,6-Dimethoxynaphthalene forms a charge-transfer complex with 3,6-diiodopyromellitic diimide, resulting in solvent-free co-crystals with a 2:1 stoichiometry of 2,6-Dimethoxynaphthalene to diiodopyromellitic diimide [].

A: When used as a binary additive with 1,8-diiodooctane (DIO) in PBDB-T:TTC8-O1-4F-based organic solar cells, 2,6-Dimethoxynaphthalene helps optimize the active layer morphology []. While DIO promotes ordered packing of the acceptor (TTC8-O1-4F), 2,6-Dimethoxynaphthalene prevents excessive aggregation of both donor and acceptor materials, leading to improved phase separation and crystallite size, ultimately enhancing device performance [].

A: Research has elucidated the protonation and sulphonation mechanisms of 2,6-Dimethoxynaphthalene []. This research led to the successful synthesis and characterization of sodium and barium salts of 2,6-Dimethoxynaphthalene-4-monosulphonic acid and 2,6-Dimethoxynaphthalene-4,7-disulphonic acid [].

A: 2,6-Dimethoxynaphthalene serves as a precursor to monomers used in the synthesis of proton exchange membranes. For instance, it is used to create 1,5-bis(4-fluorobenzoyl)-2,6-dimethoxynaphthalene, which is then polymerized and further modified to obtain sulfonated naphthalene-based poly(arylene ether ketone) copolymers. These copolymers demonstrate potential for application in fuel cells due to their high proton conductivity and low methanol permeability [, ].

A: Yes, a novel MOF called Cu2(DTPD) (ZJU-12) utilizes a 2,6-Dimethoxynaphthalene-containing linker []. The linker, H4DTPD (5,5′-(2,6-dimethoxynaphthalene-1,5-diyl)diisophthalic acid), contributes to the MOF's structure and properties. ZJU-12 exhibits a high surface area and shows promise for acetylene and carbon dioxide storage applications [].

A: Yes, 2,6-Dimethoxynaphthalene can be electrochemically polymerized to yield fluorescent poly(2,6-dimethoxynaphthalene). This polymer shows potential for the sensitive detection of imidacloprid pesticide [].

A: Early investigations on 2,6-Dimethoxynaphthalene focused on its mass spectrometry behavior, revealing fragmentation patterns initiated by the cleavage of an O-CH3 bond []. Over time, research explored its use in various applications, including its role as a building block in supramolecular chemistry, a component in organic solar cells, a precursor for proton exchange membranes, and a ligand in MOFs, highlighting the versatility of this compound [, , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)